Carindacillin, also known as carbenicillin indanyl, is a penicillin antibiotic that serves as a prodrug for carbenicillin. It is primarily utilized for its antibacterial properties against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Carindacillin was marketed in the United States under the brand name Geocillin, but it has since been withdrawn from the market. The compound is administered orally in the form of its sodium salt and is hydrolyzed into carbenicillin shortly after absorption in the small intestine. Its primary clinical applications include the treatment of urinary tract infections and prostatitis, with dosing typically ranging from 2000 to 4000 mg daily .
Carindacillin is classified under the category of beta-lactam antibiotics, specifically within the penicillin group. It is synthesized from naturally occurring penicillins and modified to enhance its pharmacological properties. The compound's chemical formula is , with a molar mass of approximately 494.56 g/mol .
The synthesis of carindacillin involves several steps that transform natural penicillins into more effective derivatives. The primary method of synthesis is through the acylation of 6-aminopenicillanic acid with indanyl derivatives, which enhances the compound's stability and bioavailability.
The molecular structure of carindacillin can be described by its chemical formula . Its structure features a beta-lactam ring characteristic of penicillins, which is crucial for its antibacterial activity. The presence of the indanyl group enhances its pharmacokinetic properties, allowing for better absorption and efficacy against target bacteria .
Carindacillin undergoes hydrolysis in physiological conditions to release carbenicillin, which exerts its antibacterial effects by inhibiting cell wall synthesis in susceptible bacteria. This hydrolysis reaction is crucial for its therapeutic action.
Carindacillin acts primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing cross-linking of peptidoglycan layers.
Studies indicate that carindacillin exhibits variable stability depending on formulation and storage conditions, which can influence its effectiveness against target pathogens .
Carindacillin has been primarily used in clinical settings for:
Its effectiveness against specific Gram-negative bacteria makes it a valuable option in treating infections caused by these pathogens, although it has largely been replaced by newer antibiotics due to market withdrawal and resistance issues .
Carindacillin (Chemical Formula: C₂₆H₂₆N₂O₆S; Molecular Weight: 494.56 g/mol) is a semisynthetic penicillin derivative featuring two critical structural elements: a β-lactam core and an indanyl ester promoiety. The β-lactam ring—characteristic of all penicillins—is fused to a thiazolidine ring, forming the 6-aminopenicillanic acid scaffold essential for antibacterial activity. This core structure facilitates covalent binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis [2] [7].
The defining modification in carindacillin is the esterification of carbenicillin’s carboxyl group with 5-indanol (2,3-dihydro-1H-inden-5-ol). This indanyl ester group significantly enhances lipid solubility, increasing the compound’s partition coefficient (XLogP: 4.62) compared to carbenicillin (XLogP: -0.8) [4] [6]. Stereochemically, carindacillin exists as a single epimer, with absolute configuration (2S,5R,6R) at the β-lactam ring junctions, critical for binding affinity to PBPs [5] [7].
Table 1: Key Structural Features of Carindacillin
Structural Element | Chemical Significance | Impact on Properties |
---|---|---|
β-Lactam-thiazolidine ring | Binds penicillin-binding proteins (PBPs) | Enables bactericidal activity |
Free carboxyl group (at C3) | Ionizable at physiological pH | Limits membrane permeability |
Indanyl ester (side chain) | Lipophilic promoieity | Enhances oral absorption |
Stereochemistry (2S,5R,6R) | Chiral centers | Determines biological activity |
Carindacillin functions as a prodrug designed for enzymatic hydrolysis in systemic circulation, releasing active carbenicillin. The indanyl ester acts as a transient lipophilic carrier, facilitating absorption across the intestinal epithelium via monocarboxylic acid transporters (MCTs)—a process confirmed in rat jejunum brush-border membrane vesicles [4]. Hydrolysis occurs rapidly in plasma and liver tissues via nonspecific esterases, generating carbenicillin and indanol (excreted glucuronidated in urine) [2] [5].
Pharmacokinetic studies in humans demonstrate near-complete hydrolysis within 60–90 minutes post-absorption, with peak serum carbenicillin concentrations reaching 8–10 μg/mL after a 382 mg oral dose. This hydrolysis bypasses carbenicillin’s acid lability in the stomach and poor permeability (bioavailability <5% when administered directly) [4] [10]. The prodrug strategy increases carbenicillin’s relative oral bioavailability to ~35%, primarily targeting urinary tract infections where high renal excretion ensures therapeutic drug levels [2] [5].
Table 2: Key Prodrug Conversion Metrics
Parameter | Carindacillin | Carbenicillin (Parent) |
---|---|---|
Oral Bioavailability | ~35% | <5% |
Primary Absorption Mechanism | MCT transporters | Negligible absorption |
Time to Peak Hydrolysis | 60–90 minutes | N/A |
Urinary Recovery of Active Drug | 25–30% | <1% (oral) |
Carindacillin belongs to the carboxypenicillin subclass (ATC Code: J01CA05), distinguished by an α-carboxy group on the penicillin side chain. This moiety broadens activity against Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus vulgaris, and Enterobacter species—organisms inherently resistant to ampicillin and earlier penicillins. The carboxy group enhances binding to PBP-3 of Gram-negative bacilli and reduces susceptibility to chromosomal β-lactamases [3] [7].
Compared to other carboxypenicillins:
Carboxypenicillins exhibit negligible activity against Staphylococcus aureus or enterococci. Their utility declined with the advent of ureidopenicillins (e.g., piperacillin) and β-lactamase inhibitors, though carindacillin retained niche use for urinary tract and prostate infections due to renal excretion kinetics [2] [3].
Table 3: Carboxypenicillin Comparative Profiling
Property | Carindacillin | Carbenicillin | Ticarcillin |
---|---|---|---|
Administration Route | Oral | Intravenous/IM | Intravenous/IM |
Anti-Pseudomonal Activity | Moderate (MIC₉₀: 64 μg/mL) | Moderate (MIC₉₀: 64 μg/mL) | High (MIC₉₀: 32 μg/mL) |
Acid Stability | High (indanyl ester) | Low | Low |
Plasma Protein Binding | 45–55% | 50% | 45% |
Renal Excretion | 70–80% (as carbenicillin) | 85% | 80–90% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7